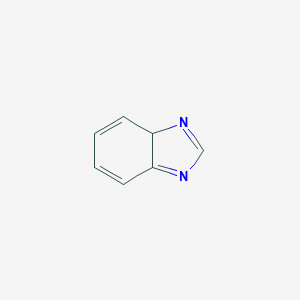![molecular formula C12H7N3S B065866 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- CAS No. 186303-09-3](/img/structure/B65866.png)
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- is a heterocyclic compound with a unique structure that makes it an important molecule in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- are complex and varied. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for a potential anticancer agent. It has also been shown to inhibit the replication of viral particles, which is important for the development of antiviral agents. In addition, it has been found to disrupt bacterial cell membranes and inhibit bacterial growth, which is important for the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- in lab experiments is its high potency and specificity. It has been found to exhibit activity at low concentrations, which makes it a promising candidate for further development. However, one limitation is its potential toxicity. Like many other heterocyclic compounds, it may have adverse effects on living organisms, and further studies are needed to assess its safety profile.
Future Directions
There are many potential future directions for the study of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-. One possible direction is the development of more potent and selective derivatives of this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and bacterial infections. In addition, further studies are needed to elucidate its mechanism of action and to assess its safety profile in vivo. Overall, the unique structure and biological activities of this compound make it an exciting area of research in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- involves the reaction of 2-aminobenzonitrile with 3-methyl-4-(methylthio)aniline in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through a series of steps, including N-arylation, cyclization, and thioether formation. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Furthermore, it has been found to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
186303-09-3 |
|---|---|
Product Name |
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- |
Molecular Formula |
C12H7N3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c1-7-2-3-8-4-5-10(16)15-9(6-13)14-11(7)12(8)15/h2-5H,1H3 |
InChI Key |
ZRIAPSRUKOCAPG-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
synonyms |
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




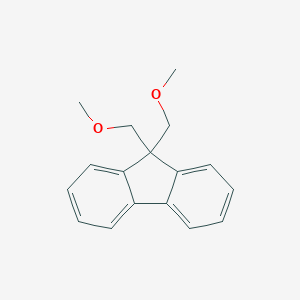

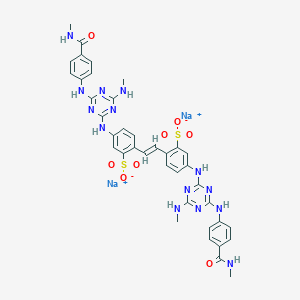
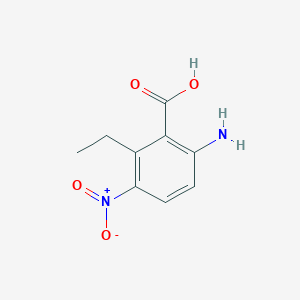
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
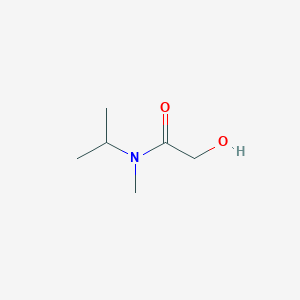

![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
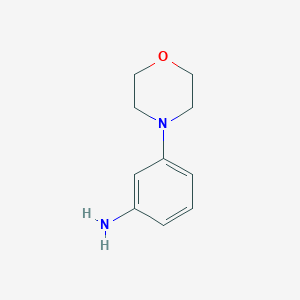
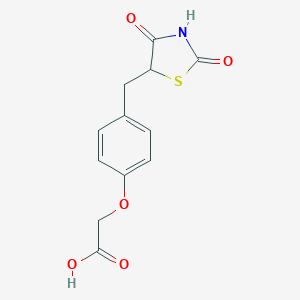
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
